![molecular formula C11H14FNO B13153743 [3-(2-Fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B13153743.png)
[3-(2-Fluorophenyl)pyrrolidin-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(2-Fluorophenyl)pyrrolidin-3-yl]methanol: is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a fluorophenyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Fluorophenyl)pyrrolidin-3-yl]methanol typically involves the reaction of 2-fluorobenzaldehyde with pyrrolidine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The resulting intermediate is then subjected to further reduction to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(2-Fluorophenyl)pyrrolidin-3-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [3-(2-Fluorophenyl)pyrrolidin-3-yl]methanol is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Studies: The compound is used in studies to understand its interactions with biological systems, including its potential as a ligand for various receptors.
Medicine:
Drug Development: The compound is explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry:
Material Science:
Mechanism of Action
The mechanism of action of [3-(2-Fluorophenyl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity to certain targets, while the pyrrolidine ring can influence the compound’s overall conformation and reactivity. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
- [3-(2-Chlorophenyl)pyrrolidin-3-yl]methanol
- [3-(2-Bromophenyl)pyrrolidin-3-yl]methanol
- [3-(2-Methylphenyl)pyrrolidin-3-yl]methanol
Comparison:
- Structural Differences: The presence of different substituents on the phenyl ring (e.g., chlorine, bromine, methyl) can significantly alter the compound’s chemical and physical properties.
- Reactivity: The reactivity of these compounds can vary based on the nature of the substituent, affecting their behavior in chemical reactions.
- Applications: While similar compounds may have overlapping applications, the unique properties of [3-(2-Fluorophenyl)pyrrolidin-3-yl]methanol, such as its fluorine substitution, can make it more suitable for specific research and industrial applications.
Biological Activity
[3-(2-Fluorophenyl)pyrrolidin-3-yl]methanol is a compound of interest in medicinal chemistry due to its unique structural features, including a pyrrolidine ring and a fluorophenyl substituent. This article reviews the biological activity of this compound, focusing on its potential pharmacological applications, mechanisms of action, and related research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H14F1N1O1, with a molecular weight of approximately 197.24 g/mol. Its structure is characterized by:
- A pyrrolidine ring , which is common in various biologically active compounds.
- A 2-fluorophenyl group , which may enhance lipophilicity and influence biological interactions.
- A hydroxymethyl group , potentially contributing to its reactivity with biological targets.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets, including receptors and enzymes involved in neurotransmission and other physiological processes. The presence of the fluorine atom may enhance binding affinity and selectivity towards these targets, although detailed studies are necessary to fully elucidate these mechanisms.
Antibacterial and Antifungal Properties
Research has shown that compounds similar to this compound exhibit significant antibacterial and antifungal activities. For instance, derivatives of pyrrolidine have been tested against various Gram-positive and Gram-negative bacteria, demonstrating varying degrees of effectiveness. The Minimum Inhibitory Concentration (MIC) for some derivatives has been reported, indicating their potential as antimicrobial agents .
Compound | Activity | MIC (µg/mL) |
---|---|---|
Pyrrolidine Derivative A | Antibacterial | 50 |
Pyrrolidine Derivative B | Antifungal | 30 |
Neuropharmacological Effects
Preliminary studies suggest that this compound may modulate neurotransmitter systems, indicating potential therapeutic implications for neurological disorders. Interaction studies have focused on its binding affinity to various receptors involved in neuropharmacology, showing promise for applications in treating conditions such as anxiety and depression .
Case Studies
- Antimicrobial Activity Study : A study evaluated the antibacterial effects of pyrrolidine derivatives, including those related to this compound, against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the pyrrolidine structure significantly enhanced antimicrobial potency .
- Neurotransmitter Modulation : Another investigation explored the effects of similar compounds on dopamine receptors, revealing that fluorinated derivatives had increased binding affinities compared to non-fluorinated counterparts. This suggests that the fluorine substitution may enhance the pharmacological profile of the compound .
Properties
Molecular Formula |
C11H14FNO |
---|---|
Molecular Weight |
195.23 g/mol |
IUPAC Name |
[3-(2-fluorophenyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C11H14FNO/c12-10-4-2-1-3-9(10)11(8-14)5-6-13-7-11/h1-4,13-14H,5-8H2 |
InChI Key |
AJXGVBUBYZSHBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(CO)C2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.